
4-(4-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine is a heterocyclic compound that contains a benzothiazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl and dimethoxy groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst to form the benzothiazine ring. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, and the temperature is maintained around 80-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Bromophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine
- 4-(4-Methylphenyl)-6,7-dimethoxy-2H-1,3-benzothiazine
- 4-(4-Fluorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine
Uniqueness
4-(4-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, such as bromine or methyl groups .
Propriétés
Numéro CAS |
64460-71-5 |
|---|---|
Formule moléculaire |
C16H14ClNO2S |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine |
InChI |
InChI=1S/C16H14ClNO2S/c1-19-13-7-12-15(8-14(13)20-2)21-9-18-16(12)10-3-5-11(17)6-4-10/h3-8H,9H2,1-2H3 |
Clé InChI |
MGGHVJQQOJSSKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NCS2)C3=CC=C(C=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


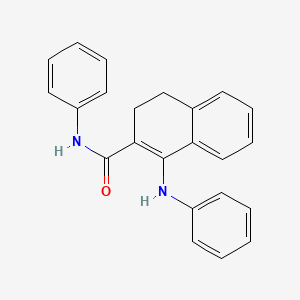

![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)
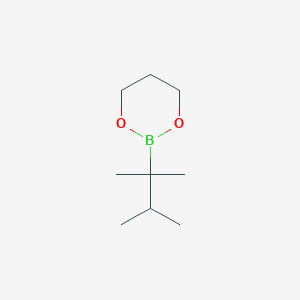
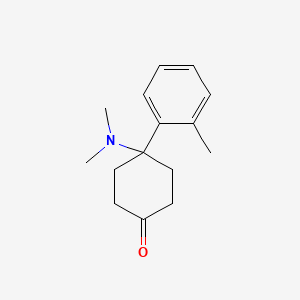

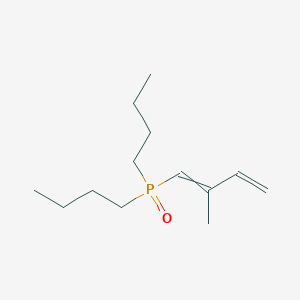
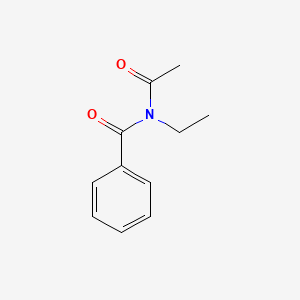
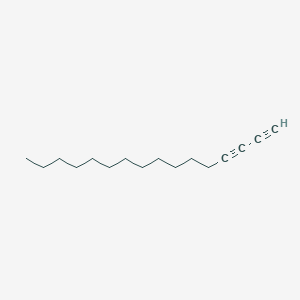
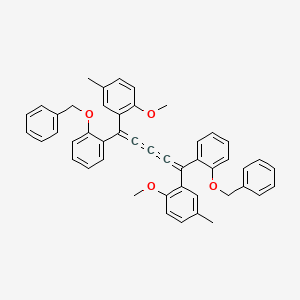
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
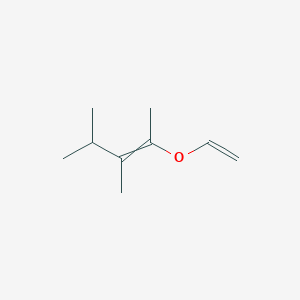
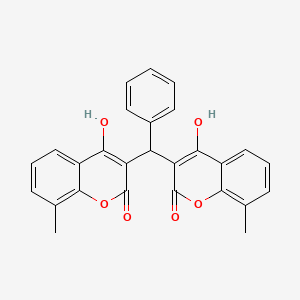
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
